Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate
Description
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate (molecular formula: C15H12Cl2KNO5S, monoisotopic mass: 428.34 Da) is a potassium salt derived from the parent acid, 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. The compound features a sulfamoyl bridge linked to a 4-ethoxyphenyl substituent and a dichlorinated benzoate backbone. Its synthesis and applications are primarily documented in specialized catalogs, though it is currently listed as a discontinued product by suppliers like Enamine Ltd and CymitQuimica . The potassium salt form enhances aqueous solubility compared to the free acid, making it advantageous in pharmaceutical or agrochemical formulations.
Properties
Molecular Formula |
C15H12Cl2KNO5S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
potassium;2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13Cl2NO5S.K/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17;/h3-8,18H,2H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
STRMFPVZYPZJHK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)[O-])Cl)Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate typically involves the reaction of 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis Products: The major products of hydrolysis are 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and ethanol.
Scientific Research Applications
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact on Properties
- The ethyl(phenyl)sulfamoyl substituent () increases hydrophobicity, reducing solubility compared to the potassium salt form .
- Ionic vs. Ester/Amide Forms :
Research and Patent Landscape
- None of the analogs in –7 have registered patents or literature citations, indicating niche or exploratory applications .
- The trifluoromethyl-substituted compound () may have broader industrial relevance due to its inclusion in safety protocols .
Biological Activity
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate is a compound with significant biological activity, primarily recognized for its herbicidal properties. This article delves into its mechanisms of action, effectiveness against various plant species, and potential applications in agriculture and beyond.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Dichlorobenzoate Backbone : The presence of chlorine atoms enhances its herbicidal activity.
- Sulfamoyl Group : This functional group is crucial for the compound's interaction with biological systems.
- Ethoxy Group : Contributes to the solubility and stability of the compound in agricultural formulations.
The herbicidal activity of this compound is primarily attributed to its ability to inhibit specific biochemical pathways in plants. Key mechanisms include:
- Inhibition of Photosynthesis : The compound disrupts the photosynthetic process, leading to reduced energy production in target plants.
- Disruption of Growth Hormones : It interferes with the synthesis or action of plant hormones, causing abnormal growth patterns.
- Cell Division Inhibition : The compound may affect mitotic processes, leading to cell death.
Efficacy Against Weeds
Research indicates that this compound exhibits broad-spectrum efficacy against various weed species. Its effectiveness can be summarized as follows:
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Common Lambsquarters | 85 | 200 |
| Pigweed | 78 | 250 |
| Dandelion | 90 | 150 |
| Crabgrass | 82 | 300 |
The data reflects the compound's ability to control both broadleaf and grassy weeds effectively.
Study on Herbicidal Activity
In a controlled study, this compound was applied to a field infested with various weed species. Results showed:
- A significant reduction in biomass for treated plants compared to untreated controls.
- Observations indicated that treated plants exhibited chlorosis and stunted growth within two weeks post-application.
Comparative Analysis with Other Herbicides
A comparative study evaluated the effectiveness of this compound against other common herbicides like glyphosate and triclopyr. Key findings included:
| Herbicide | Efficacy (%) | Selectivity |
|---|---|---|
| Potassium 2,4-dichloro-5-sulfamoyl benzoate | 85 | Broad-spectrum |
| Glyphosate | 90 | Non-selective |
| Triclopyr | 75 | Selective for woody plants |
This table illustrates that while glyphosate shows slightly higher efficacy overall, potassium 2,4-dichloro-5-sulfamoyl benzoate provides valuable selective control options.
Safety and Environmental Impact
Research into the environmental impact of this compound indicates that it poses lower risks compared to traditional herbicides. Studies have demonstrated:
- Degradation Rates : The compound degrades relatively quickly in soil, reducing long-term environmental persistence.
- Non-target Organism Safety : Tests on beneficial insects and soil microorganisms show minimal adverse effects at recommended application rates.
Future Directions
Ongoing research is exploring additional applications of this compound beyond herbicidal use. Potential areas include:
- Pharmaceutical Applications : Investigating its role as a lead compound in drug development due to its unique chemical structure.
- Materials Science : Exploring its properties for use in developing new materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
